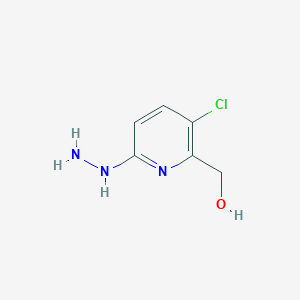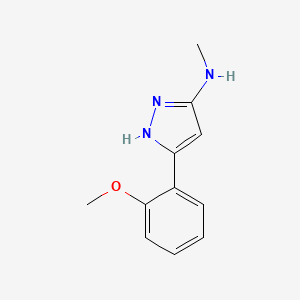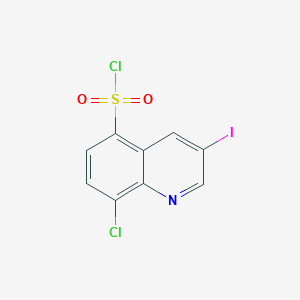
8-Chloro-3-iodoquinoline-5-sulfonyl chloride
Overview
Description
8-Chloro-3-iodoquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C9H4Cl2INO2S and a molecular weight of 388.01 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This compound is substituted at the 8th position with a chlorine atom, at the 3rd position with an iodine atom, and at the 5th position with a sulfonyl chloride group .Scientific Research Applications
Sulfonylation Methodologies
Site-Selective Oxidative C–H Sulfonylation : A method for oxidative C–H sulfonylation of 8-acylaminoquinolines with sulfonyl chlorides, including 8-Chloro-3-iodoquinoline-5-sulfonyl chloride, has been developed. This process is metal-free, utilizing a hypervalent iodine reagent and is significant for the synthesis of sulfone compounds (Wang et al., 2017).
Copper(I)-Catalyzed Sulfonylation : A method using copper(I) for the sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides, including 8-Chloro-3-iodoquinoline-5-sulfonyl chloride, has been demonstrated. This reaction occurs in the air and exhibits excellent substrate tolerance (Qiao et al., 2015).
Copper-Catalyzed C5-Regioselective CH Sulfonylation : A copper-catalyzed method for CH sulfonylation of 8-aminoquinoline scaffolds at the C5 position using aryl sulfonyl chlorides is reported. This technique is notable for producing moderate to good yields of sulfone, and can synthesize potential fluorinated PET radioligands (Li et al., 2016).
Functionalization and Complex Formation
8-Hydroxyquinoline Functionalization : Research demonstrates the functionalization of mesoporous silica with 8-hydroxyquinoline using 8-Chloro-3-iodoquinoline-5-sulfonyl chloride. This process facilitates the formation of aluminum complexes and has implications in photoluminescence studies (Badiei et al., 2011).
Synthesis of Sulfonamides and Metal Complexes : The synthesis of sulfonamides from 8-aminoquinoline and sulfonyl chlorides, including 8-Chloro-3-iodoquinoline-5-sulfonyl chloride, and their subsequent reaction with Ni(II) salts to form complexes, is an area of study. These complexes are characterized by octahedral environments for Ni(II) ions and are bidentate ligands (Macías et al., 2002).
Sulfonylation via Copper Catalysis : A method for the copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides has been explored. This technique features exclusive sulfonylation at the C5-H position of quinoline rings and tolerates various functional groups (Liang et al., 2015).
properties
IUPAC Name |
8-chloro-3-iodoquinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2INO2S/c10-7-1-2-8(16(11,14)15)6-3-5(12)4-13-9(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXXMZMDBZKNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1S(=O)(=O)Cl)C=C(C=N2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




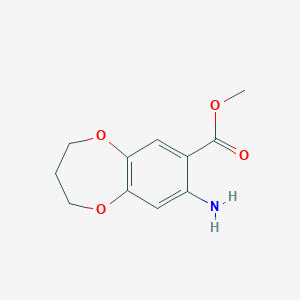

![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1423458.png)
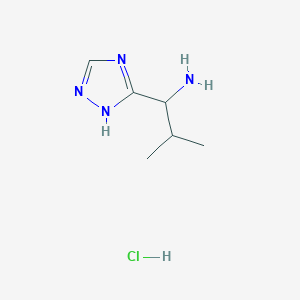


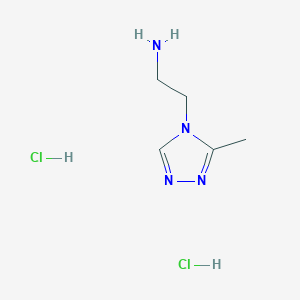
![N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B1423467.png)
![3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide](/img/structure/B1423468.png)
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B1423469.png)

